BrettPhosPdG4

Catalog No.
S3022394
CAS No.
1599466-83-7
M.F
C49H69NO5PPdS-
M. Wt
921.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BrettPhosPdG4

CAS Number

1599466-83-7

Product Name

BrettPhosPdG4

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Molecular Formula

C49H69NO5PPdS-

Molecular Weight

921.5 g/mol

InChI

InChI=1S/C35H53O2P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

YGIUDYZKEHOKOY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

solubility

not available

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

BrettPhos Pd G4 is an N-substituted 2-aminobiphenylpalladium methanesulfonate precatalyst. It is a fourth generation (G4) Buchwald precatalyst that is similar to the third generation (G3) precatalysts except that the amino group on the biphenyl backbone is methylated. This modification helps to prevent the limitations of using the third generation precatalysts. It is air, moisture and thermally-stable and shows good solubility in common organic solvents. BrettPhos Pd G4 is highly useful in cross-coupling reactions. Some of its excellent features include lower catalyst loadings, shorter reaction time, efficient formation of the active catalytic species and accurate control of ligand: palladium ratio.

BrettPhos Pd G4 is a fourth-generation Buchwald palladacycle precatalyst specifically engineered for C-N and C-O cross-coupling reactions. Featuring a methanesulfonate leaving group and an N-methyl-2-aminobiphenyl backbone, this precatalyst quantitatively generates the highly active monoligated 12-electron L1Pd(0) species under mild basic conditions. For industrial and pharmaceutical procurement, BrettPhos Pd G4 is selected for its bench stability, high solubility in common organic solvents, and precise 1:1 ligand-to-palladium ratio. Its structural design addresses the limitations of earlier generations by eliminating competitive byproducts and genotoxic impurities, making it a highly practical choice for late-stage active pharmaceutical ingredient (API) synthesis and high-throughput experimentation workflows [1].

Substituting BrettPhos Pd G4 with traditional multi-component systems (e.g., Pd(OAc)2 and free BrettPhos) or earlier generation precatalysts (G1–G3) introduces significant process risks. Traditional in situ mixtures often fail to achieve the optimal 1:1 ligand-to-metal ratio, leading to the formation of off-cycle palladium species, incomplete conversion, and the need for higher catalyst loadings. While the third-generation (G3) BrettPhos precatalyst is highly active, its activation releases free carbazole, which can act as a competing nucleophile and consume valuable aryl halide starting materials. Furthermore, G3 activation can leave trace primary aminobiphenyls—known genotoxic alerts that complicate pharmaceutical regulatory compliance. BrettPhos Pd G4 mitigates these issues entirely through its N-methylated backbone, ensuring clean activation and reproducible scale-up without byproduct interference [1].

Elimination of Nucleophilic Byproduct Interference in C-N Couplings

During activation, G3 precatalysts release unsubstituted carbazole, a nucleophile that can competitively react with aryl electrophiles, thereby reducing the yield of the target product. BrettPhos Pd G4 utilizes an N-methyl-2-aminobiphenyl backbone, which upon activation releases N-methylcarbazole. This methylated byproduct is sterically and electronically blocked from participating in competitive C-N coupling. In challenging aminations with limiting reagents, the use of G4 prevents the stoichiometric loss of aryl halides to carbazole adducts, directly improving the isolated yield of the desired API intermediate compared to G3 baselines[1].

Evidence DimensionCompetitive nucleophile generation during precatalyst activation
Target Compound Data0% competitive substrate consumption by N-methylcarbazole byproduct
Comparator Or BaselineBrettPhos Pd G3 (Releases free carbazole, which can consume 1-5% of aryl halide in competitive C-N coupling)
Quantified DifferenceComplete elimination of carbazole-driven byproduct formation
ConditionsBuchwald-Hartwig amination under standard basic activation conditions

Prevents the consumption of expensive or complex aryl halide starting materials by precatalyst byproducts, maximizing yield in late-stage synthesis.

Regulatory Compliance via Elimination of Genotoxic Impurities

A critical procurement driver for pharmaceutical manufacturing is the impurity profile of the catalyst. G3 precatalysts are synthesized from 2-aminobiphenyl, and trace unreacted primary aminobiphenyls or degradation products can persist in the final mixture. Primary aminobiphenyls are highly regulated structural alerts for genotoxicity. BrettPhos Pd G4 is synthesized from N-methyl-2-aminobiphenyl. The substitution at the nitrogen center completely prevents the formation of primary aminobiphenyl impurities, substantially reducing the analytical and regulatory burden required to prove API safety during clinical development and commercialization[1].

Evidence DimensionGeneration of primary aminobiphenyl impurities
Target Compound Data0 ppm primary aminobiphenyls generated during activation
Comparator Or BaselineBrettPhos Pd G3 (Risk of trace primary aminobiphenyls, a known genotoxic structural alert)
Quantified DifferenceAbsolute elimination of a primary genotoxic structural alert
ConditionsLate-stage pharmaceutical process chemistry and API isolation

Drastically reduces the cost and complexity of impurity tracking and regulatory filings for pharmaceutical manufacturers.

Catalyst Loading Efficiency vs. Traditional Multi-Component Systems

Traditional cross-coupling protocols rely on mixing a palladium source like Pd(OAc)2 with free BrettPhos. This approach often requires excess ligand to drive the formation of the active species and can stall due to the slow reduction of Pd(II) to Pd(0). BrettPhos Pd G4 guarantees a precise 1:1 ligand-to-palladium ratio and undergoes rapid, quantitative activation to the 12-electron L1Pd(0) active species upon exposure to base. Consequently, BrettPhos Pd G4 typically achieves full conversion at loadings of 0.5–2.0 mol %, whereas in situ systems often require 2.0–5.0 mol % Pd and prolonged heating to achieve comparable turnover numbers [1].

Evidence DimensionTypical required catalyst loading for full conversion
Target Compound Data0.5–2.0 mol % Pd required for full conversion, exact 1:1 L:Pd ratio
Comparator Or BaselinePd(OAc)2 + free BrettPhos (Typically requires 2.0–5.0 mol % Pd and excess ligand)
Quantified DifferenceUp to 50-75% reduction in total palladium and ligand consumption
ConditionsStandard C-N cross-coupling of aryl chlorides with primary amines

Lowers overall transition metal costs, reduces palladium scavenging requirements during workup, and improves batch-to-batch reproducibility.

Ligand Specificity for Primary Amines vs. Secondary Amines

When selecting a G4 precatalyst, the choice of ligand is critical. While RuPhos Pd G4 is highly effective for secondary amines, it can form stable, unreactive bis-amine palladium complexes when exposed to primary amines, stalling the catalytic cycle. BrettPhos Pd G4 features a highly tailored steric environment (3,6-dimethoxy and 2',4',6'-triisopropyl groups) that strictly prevents the binding of a second primary amine molecule. This enforces the formation of the critical monoligated intermediate, accelerating reductive elimination and making BrettPhos Pd G4 a targeted choice for coupling primary amines with aryl halides [1].

Evidence DimensionCatalytic turnover with primary amine substrates
Target Compound DataRapid reductive elimination with primary amines; high isolated yields (>85%)
Comparator Or BaselineRuPhos Pd G4 (Prone to forming stable, unreactive bis-amine complexes with primary amines, stalling conversion)
Quantified DifferencePrevention of bis-amine complexation, enabling efficient primary amine coupling
ConditionsBuchwald-Hartwig amination of aryl halides with primary alkyl or aryl amines

Ensures procurement of the correct precatalyst for specific substrate classes, avoiding costly reaction failures when scaling up primary amine couplings.

Late-Stage Functionalization in API Manufacturing

Due to its elimination of genotoxic primary aminobiphenyl impurities and the inert nature of its N-methylcarbazole byproduct, BrettPhos Pd G4 is highly suited for late-stage C-N bond formation in pharmaceutical synthesis. It allows process chemists to couple complex, high-value aryl halides with primary amines without risking stoichiometric byproduct losses or failing stringent regulatory impurity thresholds[1].

High-Throughput Experimentation (HTE) and Automated Screening

The enhanced solubility of the G4 methanesulfonate complex in solvents like THF and 1,4-dioxane, combined with its availability in solid-dosing formats (e.g., ChemBeads), makes BrettPhos Pd G4 highly suitable for automated HTE platforms. It provides reliable, clog-free liquid dispensing and consistent catalytic activity across microscale reaction arrays, outperforming less soluble earlier-generation precatalysts .

Coupling of Sterically Hindered or Electron-Deactivated Aryl Chlorides

The rapid, quantitative generation of the 12-electron L1Pd(0) species allows BrettPhos Pd G4 to efficiently activate challenging aryl chlorides at low catalyst loadings. It replaces inefficient in situ Pd(OAc)2/ligand mixtures, ensuring reproducible scale-up and minimizing the need for extensive palladium scavenging during downstream purification [2].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

920.36689 g/mol

Monoisotopic Mass

920.36689 g/mol

Heavy Atom Count

58

Dates

Last modified: 04-14-2024

Explore Compound Types